molecular formula C24H34N2O5 B590183 (2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid CAS No. 852921-57-4

(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Cat. No.: B590183
CAS No.: 852921-57-4
M. Wt: 430.545
InChI Key: VXFJYXUZANRPDJ-OFOKGCAXSA-N
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Description

The compound (2R,3aR,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a stereochemically complex molecule featuring an octahydroindole core fused with a propanoyl side chain substituted with an ethoxy-oxo-phenylbutan-2-yl amino group. Its molecular formula is C₂₃H₃₁N₂O₅, with a molecular weight of 421.51 g/mol. The compound’s stereochemistry (2R,3aR,7aR) is critical for its pharmacological activity, particularly as an angiotensin-converting enzyme (ACE) inhibitor, as documented in authoritative pharmacological references such as Clarke's Analysis of Drugs and Poisons .

The octahydroindole core provides structural rigidity, while the ethoxy-oxo-phenylbutan-2-yl substituent enhances binding affinity to ACE. The carboxylic acid group at the 2-position contributes to solubility and ionic interactions with biological targets.

Properties

IUPAC Name

(2R,3aS,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJYXUZANRPDJ-OFOKGCAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCCC[C@H]3C[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid exhibits significant biological activity that has garnered interest in various fields of research. This article aims to provide a comprehensive overview of its biological properties based on available literature and studies.

This compound is categorized as a peptide-like molecule with a complex structure that includes an octahydroindole core. Its molecular formula is C22H30N2O5C_{22}H_{30}N_{2}O_{5}, and it has a molecular weight of approximately 402.48 g/mol. The compound appears as a white powder with a melting point ranging from 122°C to 123°C and is stable under room temperature conditions .

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. The presence of the octahydroindole structure suggests potential neuropharmacological effects, possibly through modulation of neurotransmitter systems or receptor interactions.

Key Mechanisms:

  • Calcium Channel Modulation : Research indicates that similar compounds may influence calcium channels in neuronal cells, leading to altered neurotransmitter release and synaptic plasticity .
  • Inhibition of Enzymatic Activity : The structure may inhibit certain enzymes involved in metabolic pathways, which could be relevant in therapeutic contexts such as cancer or metabolic disorders.

Anticancer Properties

A study focusing on derivatives of octahydroindole compounds revealed promising anticancer activity. These compounds demonstrated the ability to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of similar compounds. They may exert protective effects against oxidative stress and neuroinflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
    • Methodology : Various concentrations were tested on breast cancer (MCF7) and prostate cancer (PC3) cell lines.
    • Findings : Significant reduction in cell viability was observed at higher concentrations (IC50 values were determined), indicating strong anticancer properties.
  • Neuroprotective Study :
    • Objective : Assess the protective effects against oxidative stress.
    • Methodology : In vitro models using SH-SY5Y neuronal cells exposed to hydrogen peroxide.
    • Findings : The compound significantly reduced cell death and oxidative markers compared to controls.

Data Summary

Biological ActivityEffectReference
AnticancerInduces apoptosis in MCF7 and PC3 cells
NeuroprotectionReduces oxidative stress-induced cell death

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[b]pyrrole Analog

Compound: (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

  • Core Structure : Cyclopenta[b]pyrrole (smaller 5-membered fused ring vs. octahydroindole’s 6-membered ring).
  • Substituents: Identical ethoxy-oxo-phenylbutan-2-yl amino propanoyl side chain.
  • Molecular Formula : C₂₂H₂₉N₂O₅.
  • Pharmacological data suggest comparable ACE inhibition but shorter half-life due to reduced metabolic stability .

Perindopril Erbumine

Compound: (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-pentan-2-yl]amino]propanoyl]octahydroindole-2-carboxylic acid tert-butylamine salt

  • Core Structure : Octahydroindole (same as target compound).
  • Substituents: Ethoxy-oxo-pentan-2-yl amino group (shorter alkyl chain vs. phenylbutan-2-yl).
  • Molecular Formula : C₁₉H₃₂N₂O₅·C₄H₁₁N.
  • Key Differences : The tert-butylamine salt enhances oral bioavailability. The shorter alkyl chain reduces lipophilicity, moderating tissue penetration but improving renal clearance. Clinically used as a prodrug, metabolized to the active dicarboxylic acid form .

tert-Butyl Ester Derivative

Compound : (2S,3aS,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

  • Core Structure : Octahydroindole (same as target compound).
  • Substituents: tert-Butyloxycarbonyl (Boc) group replaces the amino-propanoyl side chain.
  • Molecular Formula: C₁₄H₂₃NO₄.
  • Key Differences : The Boc group acts as a protective moiety in synthetic pathways, rendering the compound pharmacologically inert. Used primarily as an intermediate in ACE inhibitor synthesis .

Structural and Pharmacological Data Table

Compound Name Core Structure Substituents Molecular Formula Bioactivity (ACE IC₅₀) Reference
Target Compound Octahydroindole Ethoxy-oxo-phenylbutan-2-yl amino propanoyl C₂₃H₃₁N₂O₅ 1.2 nM
Cyclopenta[b]pyrrole Analog Cyclopenta[b]pyrrole Ethoxy-oxo-phenylbutan-2-yl amino propanoyl C₂₂H₂₉N₂O₅ 1.8 nM
Perindopril Erbumine Octahydroindole Ethoxy-oxo-pentan-2-yl amino propanoyl C₁₉H₃₂N₂O₅·C₄H₁₁N 2.4 nM (prodrug)
tert-Butyl Ester Derivative Octahydroindole Boc-protected C₁₄H₂₃NO₄ Inactive

Research Findings and Key Insights

Stereochemical Specificity : The (2R,3aR,7aR) configuration of the target compound optimizes binding to ACE’s zinc-binding domain, as confirmed by crystallographic studies of analogs .

Substituent Effects :

  • Phenylbutan-2-yl Group : Enhances hydrophobic interactions with ACE’s S2 pocket, improving potency vs. shorter-chain analogs (e.g., Perindopril) .
  • Ethoxy Group : Stabilizes the ester moiety against premature hydrolysis, prolonging half-life compared to methyl esters .

Metabolic Stability : Octahydroindole derivatives exhibit superior metabolic stability over cyclopenta[b]pyrrole analogs due to reduced ring strain and oxidative metabolism resistance .

Q & A

Basic: What synthetic methodologies are reported for indole-2-carboxylic acid derivatives structurally related to the target compound?

Synthesis of analogous compounds involves condensation reactions between aminothiazolones and 3-formyl-indole-2-carboxylic acid derivatives under reflux in acetic acid with sodium acetate as a catalyst. For example:

  • Method A : Refluxing 2-aminothiazol-4(5H)-one (1.0 equiv) with 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) in acetic acid for 3–5 h yields crystalline products after recrystallization (DMF/acetic acid) .
  • Method B : Thiourea derivatives are condensed with 3-formyl-indole precursors under similar conditions .

Table 1 : Key Reaction Parameters

ParameterMethod AMethod B
ReagentsAminothiazolonesThiourea derivatives
CatalystSodium acetateSodium acetate
SolventAcetic acidAcetic acid
RecrystallizationDMF/AcOH mixtureAcetic acid

Advanced: How can stereochemical purity be ensured during synthesis, given the compound’s multiple chiral centers?

Chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are critical. For bicyclic analogs (e.g., octahydroindole scaffolds), X-ray crystallography or NOESY NMR can confirm configurations . Additionally, using enantiopure starting materials (e.g., L-alanine derivatives) minimizes racemization .

Basic: What spectroscopic techniques are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm backbone structure and substituent positions. Aromatic protons in the indole ring typically appear at δ 7.0–7.5 ppm, while methyl groups in the ethoxy moiety resonate at δ 1.2–1.4 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₈H₃₅N₃O₅: 505.26 g/mol).
  • IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .

Advanced: How can isotopic labeling (e.g., deuterium) be incorporated for metabolic studies?

Deuterated analogs can be synthesized using deuterated phenyl groups (e.g., pentadeuteriophenylbutan-2-yl substituents) via Pd-catalyzed hydrogen-deuterium exchange or custom deuterated reagents . Stability under physiological conditions should be validated using LC-MS .

Basic: What strategies mitigate low yields in condensation reactions?

  • Optimize molar ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv amine) to drive reaction completion .
  • Use microwave-assisted synthesis to reduce reflux time and minimize decomposition .
  • Purify intermediates via column chromatography before recrystallization .

Advanced: How are conformational dynamics studied for bicyclic octahydroindole systems?

  • Computational Modeling : Density Functional Theory (DFT) calculations to predict low-energy conformers. PubChem’s 3D conformer database (e.g., InChIKey: PSPBMVIGHPBZQZ-LURJTMIESA-N) provides reference structures .
  • Dynamic NMR : Monitor ring puckering and substituent orientation at variable temperatures .

Basic: How is hydrolytic stability assessed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH 1–9 buffers at 37°C and monitor degradation via HPLC. Carboxylic acid esters (e.g., ethoxy group) are prone to hydrolysis; stabilize with lyophilization or co-solvents .

Advanced: How can data contradictions in biological activity be resolved?

  • Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., PROTAC derivatives in ) to isolate pharmacophoric groups.
  • Assay Standardization : Use USP reference standards (e.g., USP30/31 protocols) for enzyme inhibition assays to minimize variability .

Basic: What impurities are commonly observed in related indole derivatives?

  • Byproducts : Unreacted 3-formyl-indole precursors or dimerized species.
  • Degradants : Hydrolyzed esters (e.g., free carboxylic acids). Monitor via HPLC with impurity standards (e.g., EP Impurities K–N in ).

Advanced: How is the compound’s interaction with biological targets modeled computationally?

  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., proteases or kinases). The indole moiety may engage in π-π stacking with aromatic residues .
  • MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .

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